molecular formula C12H22O2Si B6233264 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal CAS No. 157522-92-4

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

Cat. No. B6233264
CAS RN: 157522-92-4
M. Wt: 226.4
InChI Key:
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Description

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal, commonly referred to as TBDMS-MeP, is an organosilicon compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is often employed as a protecting group in peptide and oligonucleotide synthesis. The compound has also been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. In addition, TBDMS-MeP has been used as a model compound in studies of enzyme-catalyzed reactions and has been found to play an important role in the regulation of gene expression.

Mechanism of Action

TBDMS-MeP is an organosilicon compound that can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids. The compound can also react with electrophiles, such as alkyl halides and epoxides. The reactivity of TBDMS-MeP is due to its ability to form stable, covalent bonds with a variety of substrates.
Biochemical and Physiological Effects
TBDMS-MeP has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as the activity of enzymes involved in the metabolism of fatty acids. In addition, TBDMS-MeP has been shown to inhibit the activity of enzymes involved in the breakdown of proteins and carbohydrates.

Advantages and Limitations for Lab Experiments

TBDMS-MeP is a highly versatile reagent that has a variety of advantages for use in laboratory experiments. The compound is stable and can be stored for long periods of time without degradation. Additionally, TBDMS-MeP is non-toxic and has a low vapor pressure, making it safe to work with in the laboratory. The compound is also relatively inexpensive and widely available. However, TBDMS-MeP is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

TBDMS-MeP has a wide range of applications in scientific research and has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Future research should focus on exploring the potential of TBDMS-MeP as a drug delivery system and investigating the compound’s ability to regulate gene expression. Additionally, further research should be conducted on the biochemical and physiological effects of TBDMS-MeP and its potential use in the treatment of diseases. Finally, more research should be done on the synthesis of TBDMS-MeP and the development of new methods for its synthesis.

Synthesis Methods

TBDMS-MeP is synthesized through a multi-step process. The first step involves the reaction of an alkyl halide with a base such as sodium hydroxide to form an alkoxide. The alkoxide is then reacted with silane in the presence of a catalyst, such as a Lewis acid, to form an organosilicon compound. The final step involves the reaction of the organosilicon compound with a methylating agent, such as dimethylsulfate, to form the desired TBDMS-MeP.

Scientific Research Applications

TBDMS-MeP is widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Additionally, TBDMS-MeP has been employed as a protecting group in peptide and oligonucleotide synthesis. It has also been used as a model compound in studies of enzyme-catalyzed reactions and has been found to play an important role in the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal involves the protection of a terminal alkyne with a silyl group followed by oxidation to form an aldehyde.", "Starting Materials": [ "4-methyl-2-pentyne", "tert-butyldimethylsilyl chloride", "triethylamine", "pyridine", "sodium chlorite", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Add tert-butyldimethylsilyl chloride to 4-methyl-2-pentyne in the presence of triethylamine and pyridine to form 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-yne.", "Oxidize 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-yne with sodium chlorite and acetic acid to form 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal.", "Neutralize the reaction mixture with sodium bicarbonate and extract the product with water." ] }

CAS RN

157522-92-4

Product Name

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

Molecular Formula

C12H22O2Si

Molecular Weight

226.4

Purity

95

Origin of Product

United States

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